molecular formula C6H3Cl2IZn B1588742 2,5-Dichlorophenylzinc iodide CAS No. 352530-43-9

2,5-Dichlorophenylzinc iodide

Cat. No.: B1588742
CAS No.: 352530-43-9
M. Wt: 338.3 g/mol
InChI Key: ZNRGDLRHRVNWNM-UHFFFAOYSA-M
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Description

2,5-Dichlorophenylzinc iodide: is an organozinc compound with the molecular formula Cl₂C₆H₂ZnI. It is commonly used in organic synthesis, particularly in cross-coupling reactions such as the Negishi coupling. This compound is typically available as a solution in tetrahydrofuran (THF) and is known for its reactivity and utility in forming carbon-carbon bonds .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Dichlorophenylzinc iodide can be synthesized through the reaction of 2,5-dichloroiodobenzene with zinc in the presence of a suitable solvent like THF. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction is as follows:

2,5-Dichloroiodobenzene+Zinc2,5-Dichlorophenylzinc iodide\text{2,5-Dichloroiodobenzene} + \text{Zinc} \rightarrow \text{this compound} 2,5-Dichloroiodobenzene+Zinc→2,5-Dichlorophenylzinc iodide

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, solvent purity, and inert atmosphere, to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 2,5-Dichlorophenylzinc iodide can undergo substitution reactions with various electrophiles, leading to the formation of new carbon-carbon bonds.

    Cross-Coupling Reactions: It is widely used in cross-coupling reactions such as the Negishi coupling, where it reacts with organic halides in the presence of palladium or nickel catalysts to form biaryl compounds.

Common Reagents and Conditions:

    Reagents: Common reagents include organic halides, palladium or nickel catalysts, and solvents like THF.

    Conditions: Reactions are typically carried out under inert atmosphere at controlled temperatures to prevent side reactions and degradation of the organozinc compound.

Major Products:

Scientific Research Applications

2,5-Dichlorophenylzinc iodide has several applications in scientific research:

    Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.

    Biology: While its direct applications in biology are limited, the compounds synthesized using this compound can have biological activity and are used in the development of pharmaceuticals.

    Medicine: It is indirectly used in medicinal chemistry for the synthesis of drug candidates and active pharmaceutical ingredients.

    Industry: In the chemical industry, it is used for the large-scale synthesis of intermediates and fine chemicals.

Mechanism of Action

The mechanism of action of 2,5-dichlorophenylzinc iodide in cross-coupling reactions involves the following steps:

    Oxidative Addition: The organic halide reacts with the palladium or nickel catalyst, forming a metal-halide complex.

    Transmetalation: The this compound transfers its phenyl group to the metal complex.

    Reductive Elimination: The metal complex undergoes reductive elimination, forming the desired biaryl product and regenerating the catalyst.

This mechanism highlights the role of this compound as a nucleophilic reagent that facilitates the formation of new carbon-carbon bonds .

Comparison with Similar Compounds

  • 2-Chlorophenylzinc iodide
  • 4-Chlorophenylzinc iodide
  • 2-Fluorophenylzinc iodide

Comparison:

Properties

IUPAC Name

1,4-dichlorobenzene-6-ide;iodozinc(1+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2.HI.Zn/c7-5-1-2-6(8)4-3-5;;/h1-3H;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNRGDLRHRVNWNM-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=[C-]C=C1Cl)Cl.[Zn+]I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2IZn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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